2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl
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Overview
Description
2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl is a chemical compound that features an amino group attached to an ethyl chain, which is further connected to a malonic acid diethyl ester. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl typically involves the reaction of diethyl malonate with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reaction of Diethyl Malonate with Ethylenediamine: This step is performed in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted malonic acid derivatives.
Scientific Research Applications
2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The ester groups can undergo hydrolysis to release malonic acid, which can participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-ethyl)-malonic acid diethyl ester: The non-hydrochloride form of the compound.
Diethyl malonate: A precursor in the synthesis of 2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl.
Ethylenediamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines an amino group with a malonic acid ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
diethyl 2-(2-aminoethyl)propanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)7(5-6-10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBDGBSOSXYKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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